(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
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Overview
Description
The compound (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone is a complex organic molecule featuring both pyrazole and indole moieties These heterocyclic structures are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone typically involves multi-step organic reactions. One common approach is:
Formation of the Pyrazole Ring: Starting with a suitable diketone, such as acetylacetone, and reacting it with hydrazine hydrate under acidic conditions to form 1,5-dimethyl-1H-pyrazole.
Chlorination: The pyrazole derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Indole Synthesis: Separately, the indole ring can be synthesized from aniline derivatives through Fischer indole synthesis, involving phenylhydrazine and an aldehyde or ketone.
Coupling Reaction: Finally, the chlorinated pyrazole and the indole derivative are coupled using a suitable base, such as sodium hydride, in a solvent like dimethylformamide (DMF) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone: can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Introduction of carbonyl or hydroxyl groups.
Reduction: Formation of reduced pyrazole or indole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrazole and indole rings can interact with active sites through hydrogen bonding, π-π stacking, and hydrophobic interactions, modulating the activity of the target proteins and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-1H-pyrazol-3-yl)(2-methyl-1H-indol-1-yl)methanone
- (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(1H-indol-1-yl)methanone
- (4-chloro-1H-pyrazol-3-yl)(2,3-dihydro-1H-indol-1-yl)methanone
Uniqueness
The unique combination of the 4-chloro-1,5-dimethyl-1H-pyrazole and 2-methyl-2,3-dihydro-1H-indole moieties in (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(2-methyl-2,3-dihydro-1H-indol-1-yl)methanone provides distinct chemical reactivity and biological activity profiles. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H16ClN3O |
---|---|
Molecular Weight |
289.76 g/mol |
IUPAC Name |
(4-chloro-1,5-dimethylpyrazol-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C15H16ClN3O/c1-9-8-11-6-4-5-7-12(11)19(9)15(20)14-13(16)10(2)18(3)17-14/h4-7,9H,8H2,1-3H3 |
InChI Key |
GQZMMWNPTDSGOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NN(C(=C3Cl)C)C |
Origin of Product |
United States |
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